molecular formula C22H28INO3 B2756102 Nalmefene methiodide CAS No. 136440-71-6

Nalmefene methiodide

Katalognummer B2756102
CAS-Nummer: 136440-71-6
Molekulargewicht: 481.374
InChI-Schlüssel: KRDOLNRUFQASJV-OFEPICNMSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Nalmefene, also known as 6-methylene naltrexone, is a pure opioid antagonist . It is structurally similar to naltrexone and is used for the emergency treatment of an opioid overdose or a possible overdose . It temporarily reverses the effects of an opioid medicine . Nalmefene is also used in the treatment of alcohol dependence .


Molecular Structure Analysis

Nalmefene is an opiate derivative having a similar structure to naltrexone . It is also known as 6-methylene naltrexone . The chemical name of Nalmefene HCl is 17-(cyclopropylmethyl)-4,5-epoxy-6-methylenemorphinan-3,14-diol, hydrochloride salt .


Chemical Reactions Analysis

Nalmefene is a pure opioid receptor antagonist . It acts as an antagonist at the mu (μ)-opioid and delta (δ)-opioid receptors and a partial agonist at the kappa (κ)-opioid receptor .


Physical And Chemical Properties Analysis

Nalmefene HCl is a pure opioid receptor antagonist and is considered the longest-acting parenteral opioid antagonist commercially available for OUD and opioid overdose. It is a white crystalline substance .

Wissenschaftliche Forschungsanwendungen

Nalmefene methiodide, also known by its chemical name (4aS,7aS,12bS)-3-(cyclopropylmethyl)-7-methylidene-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol;iodomethane, is a compound with several potential applications in scientific research and clinical practice. Below is a comprehensive analysis of six unique applications of Nalmefene methiodide, each discussed in a separate section.

Treatment of Opioid Overdose

Nalmefene methiodide serves as a potent opioid antagonist, providing an alternative to naloxone for the reversal of opioid intoxication . Its prolonged duration of action makes it a valuable tool in managing acute opioid overdose, potentially reducing the need for frequent monitoring and healthcare costs associated with opioid toxicity treatment .

Management of Opioid Use Disorder (OUD)

The compound’s ability to act as an opioid antagonist also suggests its utility in the continued treatment of OUD. It can help mitigate the psychosocial and physical damage caused by opioid addiction, offering a pharmacological approach to managing this chronic condition .

Anesthetic Recovery Optimization

In the context of anesthetic recovery, Nalmefene methiodide has been studied for its efficacy in improving the recovery quality of patients after general anesthesia. This application is particularly relevant in surgical settings where opioid-induced respiratory depression is a concern .

Intranasal Formulation for Emergency Use

The intranasal formulation of Nalmefene methiodide, approved by the US FDA, provides a non-invasive and rapid administration route for emergency treatment of opioid overdose. This formulation could be especially useful in settings where intravenous access is not readily available .

Long-Term Antagonism for Synthetic Opioids

Due to its high affinity for opioid receptors and longer duration of action compared to naloxone, Nalmefene methiodide is marketed for use following overdoses of synthetic opioids. However, its effectiveness and safety in this application require further clinical data and comparative studies with naloxone .

Potential in Reducing Opioid Withdrawal Symptoms

There is evidence to suggest that Nalmefene methiodide may result in more prolonged and severe opioid withdrawal symptoms than naloxone. This characteristic could potentially be harnessed to provide a more gradual withdrawal process, although the implications for patient well-being must be carefully considered .

Wirkmechanismus

Target of Action

Nalmefene methiodide, also known as (4aS,7aS,12bS)-3-(cyclopropylmethyl)-7-methylidene-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol;iodomethane, primarily targets the mu (μ)-opioid and delta (δ)-opioid receptors where it acts as an antagonist. It also acts as a partial agonist at the kappa (κ)-opioid receptor .

Mode of Action

Nalmefene methiodide interacts with its targets by binding to the opioid receptors, thereby preventing or reversing the effects of opioids. This includes effects such as respiratory depression, sedation, and hypotension . It’s worth noting that nalmefene methiodide has a higher affinity for opioid receptors and a longer duration of action than naloxone .

Biochemical Pathways

Nalmefene methiodide affects the toll-like receptor 4 (TLR4) signaling pathway . Acting as an antagonist, it inhibits this pathway, which plays a crucial role in innate immunity. This action effectively reduces the injury of lung ischemia–reperfusion and prevents neuroinflammation .

Pharmacokinetics

Nalmefene methiodide is a high-clearance drug with a relatively large volume of distribution . It exhibits dose-proportional pharmacokinetics following intravenous administration . The prolonged duration of action of nalmefene methiodide surpasses most opioids, making it a suitable antidote for acute opioid overdose .

Result of Action

The primary result of nalmefene methiodide’s action is the reversal of opioid intoxication. It effectively manages known or suspected opioid overdose by completely or partially reversing opioid drug effects, including respiratory depression induced by either natural or synthetic opioids . It also reduces alcohol consumption in adults with alcohol dependence .

Action Environment

The effectiveness of nalmefene methiodide can be influenced by the clinical environment of synthetic opioid overdoses . It’s important to note that nalmefene methiodide is untested in the current clinical environment of synthetic opioid overdoses and has the potential to cause harm via prolonged withdrawal . Therefore, additional clinical studies are recommended before nalmefene methiodide is recommended as a primary opioid antidote .

Safety and Hazards

General hygiene considerations suggest not to eat, drink, or smoke when using Nalmefene . Severe opioid withdrawal symptoms may happen suddenly after receiving this medicine .

Zukünftige Richtungen

Nalmefene’s approval is based on results announced by Opiant Pharmaceuticals and the company’s recent acquirer, Indivior. With a half-life of 11 hours, nalmefene stays in the bloodstream longer than naloxone, the only other FDA-approved opioid overdose reversal drug .

Eigenschaften

IUPAC Name

(4aS,7aS,12bS)-3-(cyclopropylmethyl)-7-methylidene-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol;iodomethane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO3.CH3I/c1-12-6-7-21(24)16-10-14-4-5-15(23)18-17(14)20(21,19(12)25-18)8-9-22(16)11-13-2-3-13;1-2/h4-5,13,16,19,23-24H,1-3,6-11H2;1H3/t16?,19-,20-,21+;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRDOLNRUFQASJV-OFEPICNMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CI.C=C1CCC2(C3CC4=C5C2(C1OC5=C(C=C4)O)CCN3CC6CC6)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CI.C=C1CC[C@]2(C3CC4=C5[C@]2([C@H]1OC5=C(C=C4)O)CCN3CC6CC6)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28INO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.